Product packaging for Ziziphin(Cat. No.:CAS No. 73667-51-3)

Ziziphin

Cat. No.: B3434051
CAS No.: 73667-51-3
M. Wt: 981.2 g/mol
InChI Key: SPFBVQWRJFUDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ziziphin is a triterpene glycoside compound isolated from the leaves of the jujube plant ( Ziziphus jujuba ). It is recognized in research for its potent taste-modifying properties, specifically functioning as a natural anti-sweet agent . Studies show that this compound effectively suppresses the perceived sweetness of a wide range of substances, including common carbohydrates like glucose and fructose, bulk and intense sweeteners (e.g., steviol glycosides and aspartame), and sweet amino acids such as glycine, without affecting the perception of bitter, sour, or salty tastes . This targeted activity makes it a valuable tool for neuroscientists and sensory researchers studying the mechanisms of taste transduction and sweet taste receptor function. The compound belongs to the class of organic compounds known as triterpenoids and has a molecular formula of C51H80O18 and a molecular weight of 981.17 g/mol . As a purified biochemical, this compound is supplied for laboratory research applications only. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C51H80O18 B3434051 Ziziphin CAS No. 73667-51-3

Properties

CAS No.

73667-51-3

Molecular Formula

C51H80O18

Molecular Weight

981.2 g/mol

IUPAC Name

[3-acetyloxy-2-[[7-[3,4-dihydroxy-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-16-yl]oxy]-5-hydroxy-6-methyloxan-4-yl] acetate

InChI

InChI=1S/C51H80O18/c1-23(2)18-28-19-49(11,69-45-41(65-27(6)53)40(64-26(5)52)35(55)25(4)63-45)42-29-12-13-32-47(9)16-15-33(46(7,8)31(47)14-17-48(32,10)50(29)21-51(42,68-28)61-22-50)67-43-38(58)36(56)30(20-60-43)66-44-39(59)37(57)34(54)24(3)62-44/h18,24-25,28-45,54-59H,12-17,19-22H2,1-11H3

InChI Key

SPFBVQWRJFUDBB-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@](C[C@@H](O[C@@]78C[C@]6([C@@]5(CC[C@H]4C3(C)C)C)CO8)C=C(C)C)(C)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2COC(C(C2O)O)OC3CCC4(C5CCC6C7C(CC(OC78CC6(C5(CCC4C3(C)C)C)CO8)C=C(C)C)(C)OC9C(C(C(C(O9)C)O)OC(=O)C)OC(=O)C)C)O)O)O

Origin of Product

United States

Isolation and Extraction Methodologies in Ziziphin Research

Advanced Solvent Extraction Techniques for Ziziphin and Associated Metabolites

Solvent extraction is a fundamental step in isolating this compound and other phytochemicals from Ziziphus species. The choice of solvent significantly impacts the efficiency and selectivity of the extraction process, influencing the yield and the profile of co-extracted metabolites.

Traditional methods like maceration and Soxhlet extraction have been employed for extracting compounds from Ziziphus species mdpi.comnih.govresearchgate.net. Studies on Ziziphus mauritiana, for instance, have compared maceration and homogenizer-assisted extraction using different solvents like methanol (B129727) and water mdpi.com. Homogenizer-assisted extraction with methanol has shown higher total phenolic content compared to maceration with methanol in Z. mauritiana leaves mdpi.com. Another study on Ziziphus mauritiana leaves using Soxhlet extraction with various solvents (methanol, ethanol (B145695), and acetone) found that ethanol yielded the highest percentage of crude extract, while methanol extracted a greater number of different compounds, including alkaloids, phenolics, and flavonoids, suggesting solvent polarity plays a crucial role in the types and amounts of compounds extracted aip.org. Cold extraction with methanol has also been reported as an effective method for obtaining total phenols from Ziziphus abyssinica fruit paste ajol.info.

For this compound, which is a triterpene glycoside, solvents or solvent mixtures that favor the extraction of polar to semi-polar compounds are typically employed. An aqueous ethanol extract of Ziziphus jujuba leaves has been subjected to solvent fractionation, with the active sweetness-modifying component found in the chloroform-ethanol fraction oup.com. This suggests that a combination of solvents with varying polarities can be effective in enriching for this compound.

Associated metabolites extracted alongside this compound can include other saponins (B1172615), flavonoids, phenolic acids, and polysaccharides, depending on the plant part and extraction solvent used oup.comiscientific.orgsmujo.idresearchgate.netresearchgate.net. For example, studies on Ziziphus species have reported the extraction of saponins, flavonoids, and phenolic compounds using various solvents oup.comiscientific.orgsmujo.idresearchgate.net.

Chromatographic Purification Strategies for this compound Isolation

Following initial extraction, chromatographic techniques are essential for purifying this compound from crude extracts, separating it from co-extracted compounds based on different principles like polarity, size, or charge.

Column Chromatography Applications

Column chromatography is a widely used technique for the initial purification of this compound and other compounds from Ziziphus extracts. This method involves a stationary phase (e.g., silica (B1680970) gel, resin) packed in a column and a mobile phase (solvent or solvent mixture) that elutes the compounds based on their interaction with the stationary phase.

Silica gel column chromatography has been employed in the purification of saponins from Semen Ziziphus jujuba oup.comscilit.com. In one study, silica gel column chromatography was used as a primary step to purify a crude extract of total saponins, resulting in fractions containing different components oup.com. The choice of elution solvent gradient is critical in silica gel chromatography to achieve effective separation of compounds with varying polarities.

High-Performance Liquid Chromatography (HPLC) in this compound Purification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for further purification and analysis of this compound due to its high resolution and sensitivity. HPLC allows for the separation of closely related compounds that may not be fully resolved by conventional column chromatography.

HPLC has been used to analyze the components of Semen Ziziphus jujuba extracts, revealing the presence of multiple compounds, including saponins oup.comoup.com. Preparative HPLC is often employed to isolate pure compounds from partially purified fractions obtained from initial column chromatography steps. For example, preparative HPLC with a C18 reverse phase column has been used to purify a peptide from Ziziphus jujuba fruit extract after initial separation by gel filtration chromatography researchgate.net. The mobile phase typically consists of a mixture of water and an organic solvent (like methanol or acetonitrile) with a gradient elution profile to separate compounds based on their hydrophobicity researchgate.netresearchgate.net.

Reverse-phase HPLC (RP-HPLC) is particularly useful for separating moderately polar to non-polar compounds like many phytochemicals. RP-HPLC with a C18 column and a mobile phase system involving acetic acid and acetonitrile (B52724) has been used to analyze phenolic compounds in Ziziphus spina-christi leaf extract researchgate.netresearchgate.net.

Gel Filtration Chromatography in this compound Fractionation

Gel filtration chromatography, also known as size exclusion chromatography, separates molecules based on their size. This technique is valuable for fractionating extracts and removing high-molecular-weight compounds like polysaccharides or proteins, which can interfere with the purification of smaller molecules like this compound.

Gel filtration chromatography using columns packed with materials like Sephadex or Sephacryl is commonly applied in the purification of macromolecules from Ziziphus extracts, such as enzymes and polysaccharides tandfonline.commdpi.comd-nb.inforesearchgate.netjlsar.comresearchgate.netnih.gov. For instance, Sephadex G-100 and Sephacryl S-300 columns have been used to purify polysaccharides from Ziziphus jujuba fruit tandfonline.commdpi.comd-nb.info. While this compound is smaller than typical polysaccharides or proteins, gel filtration can be used in a multi-step purification scheme to remove larger contaminants before applying other chromatographic methods. Sephadex G-50 has been used for the gel filtration of Ziziphus jujuba fruit extract as an initial step in the purification of a peptide researchgate.net.

Emerging Extraction Technologies in this compound Research

In addition to conventional methods, advanced extraction technologies are being explored to improve the efficiency, sustainability, and yield of bioactive compounds from plant sources, including Ziziphus species.

Supercritical Fluid Extraction Approaches

Supercritical Fluid Extraction (SFE) is an emerging technique that uses a supercritical fluid, such as carbon dioxide, as the extraction solvent. SFE offers advantages such as lower extraction temperatures, reduced solvent consumption, and the ability to selectively extract compounds by controlling pressure and temperature.

SFE has been applied to extract various compounds from Ziziphus species. Studies have investigated the use of SFE for extracting aflatoxins from Zizyphi Fructus (fruits of Ziziphus jujube) nih.gov. SFE with CO2, often with a co-solvent like ethanol, has also been explored for extracting compounds from Ziziphus lotus (B1177795) fruits, leaves, and roots, and Ziziphus mauritiana researchgate.netmdpi.comtandfonline.comsciforum.netasean-cites.org. While these studies focus on different compounds (aflatoxins, phenolics, carotenoids), they demonstrate the applicability of SFE to Ziziphus matrices. The effectiveness of SFE can vary depending on the target compound's polarity and the optimization of parameters like pressure, temperature, and co-solvent concentration researchgate.netmdpi.comtandfonline.com. For instance, SFE has shown different efficiencies compared to techniques like pulsed electric field-assisted extraction for recovering various compounds from Ziziphus lotus researchgate.netmdpi.com.

Ultrasonic-Assisted Extraction Methodologies

Ultrasonic-Assisted Extraction (UAE) has emerged as an efficient and green technology for isolating bioactive compounds, including triterpenoids like this compound, from plant materials such as Ziziphus species. This technique utilizes ultrasound waves to generate cavitation bubbles in the solvent, leading to cell wall disruption and enhanced release of intracellular compounds into the extraction medium. umt.edu.mynih.govmdpi.comresearchgate.net Compared to conventional methods like maceration or Soxhlet extraction, UAE typically offers advantages such as shorter extraction times, reduced solvent and energy consumption, and potentially higher yields of target compounds. umt.edu.mynih.gov

Research into the UAE of triterpenoids from Ziziphus species, which include this compound, has explored various parameters to optimize extraction efficiency. Key factors influencing the yield and quality of the extract include the type and concentration of the solvent, extraction temperature, sonication time, ultrasonic power, and the liquid-to-solid ratio. nih.govugal.ro

Studies have demonstrated that optimizing these parameters is crucial for maximizing the yield of triterpenoids. For instance, an optimized UAE process for total triterpenoids from Ziziphus jujuba fruit determined optimal conditions to be a temperature of 55.14 °C, ethanol concentration of 86.57%, extraction time of 34.41 minutes, and a liquid-to-solid ratio of 39.33 mL/g. Under these conditions, a triterpenoid (B12794562) yield of 19.21 ± 0.25 mg/g was achieved. mdpi.comnih.gov

Different solvents and their concentrations have been investigated for their effectiveness in UAE of compounds from Ziziphus. Ethanol is a commonly used solvent in UAE for triterpenoids from jujube. mdpi.comnih.gov The concentration of the solvent significantly impacts extraction efficiency; for example, 80% ethanol has been found to be effective in extracting phenolic compounds from jujube fruit using ultrasonic bath extraction, yielding a high content and extraction efficiency. researchgate.net Similarly, 70% methanol has been used in UAE for extracting compounds from Ziziphus mauritiana leaves. umt.edu.my

Extraction time and ultrasonic power are also critical parameters. While higher ultrasonic power can be beneficial for achieving a high yield, it may negatively impact the antioxidant activity of certain extracted compounds, such as polysaccharides. researchgate.net Extraction time needs to be optimized as increasing it beyond a certain point may not lead to significant improvements in yield. rjpbcs.com

Comparative studies have shown that UAE can be more efficient than conventional methods for extracting certain compounds from Ziziphus. For example, UAE was found to be more effective than maceration extraction for obtaining phenolic content. umt.edu.my Another study comparing UAE with heat reflux extraction for flavonoids from sour jujube seed showed that UAE increased the yield by over 17%. nih.gov However, the efficiency can also depend on the specific compounds being targeted and the plant part used. For instance, while UAE is effective for triterpenoids and phenolics, other methods like supercritical fluid extraction might yield higher concentrations of total flavonoids in some cases. researchgate.netmdpi.com

The application of response surface methodology (RSM) is frequently employed in UAE research to systematically optimize multiple parameters simultaneously and understand their interactions, leading to improved extraction yields and efficiencies. nih.govmdpi.comnih.gov

Detailed research findings on the optimal conditions for UAE of various compounds from Ziziphus species highlight the method's potential for efficient extraction. While specific data solely focused on optimizing UAE specifically for this compound is less prevalent in the immediate search results compared to studies on total triterpenoids or phenolics from Ziziphus, the principles and methodologies applied are directly relevant to this compound extraction as it is a triterpenoid glycoside found in these plants. wikipedia.org

Here is a summary of some research findings related to UAE parameters and their effects on the extraction of compounds from Ziziphus species, which provides context for the application of UAE in this compound research:

Plant MaterialCompound Class TargetedSolventOptimized ConditionsKey Finding / YieldSource
Ziziphus jujuba fruitTotal TriterpenoidsEthanol (86.57%)Temp: 55.14 °C, Time: 34.41 min, L/S Ratio: 39.33 mL/gYield: 19.21 ± 0.25 mg/g mdpi.comnih.gov
Ziziphus jujuba fruitPhenolic compoundsEthanol (80%)Time: 60 min, Temp: 50 °CHighest phenolic content and 95.66% extraction efficiency researchgate.net
Ziziphus mauritiana leavesPhenolic compoundsMethanol (70%)Amplitude: 40 kHz, Time: 30 min, Temp: 30°C, Power: 750 WHigher antioxidant capacity and phenolic content umt.edu.my
Ziziphus lotus seedsPhenolic compoundsEthanol (50.16%)Temp: 29.01 °C, Time: 15.94 min, S/S Ratio: 34.10:1 mL/gMax TPC, TFC, TTC mdpi.com
Sour Ziziphus jujuba seedFlavonoidsEthanol (70.6%)Power: 404 W, Time: 60.03 min, L/S Ratio: 15.02:1 mL/gHighest yield: 1.59% (17.11% increase vs HRE) nih.gov

Note: The data presented here pertains to the extraction of compound classes found in Ziziphus species, including triterpenoids which encompasses this compound. Specific optimized parameters solely for this compound extraction via UAE may vary.

Biosynthesis and Metabolic Pathways of Ziziphin and Ziziphus Derived Compounds

Elucidation of Ziziphin Biosynthetic Pathways

This compound is a triterpenoid (B12794562) saponin (B1150181), meaning its structure consists of a triterpenoid aglycone backbone linked to sugar moieties. nih.govresearchgate.net The biosynthesis of triterpenoids in plants primarily proceeds through the mevalonate (B85504) (MVA) pathway, which takes place in the cytoplasm. researchgate.netnih.gov This pathway leads to the production of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the fundamental five-carbon building blocks of all terpenes, including triterpenoids. These precursors are then condensed to form farnesyl pyrophosphate (FPP). nih.gov

A key enzymatic step in triterpenoid biosynthesis is the cyclization of squalene (B77637), which is synthesized from FPP by squalene synthetase (SQS). nih.gov Squalene epoxidase (SQE) then converts squalene to 2,3-oxidosqualene (B107256), a crucial intermediate for the formation of various triterpene skeletons by oxidosqualene cyclases (OSCs). nih.gov The specific OSC involved dictates the structure of the resulting triterpene aglycone. Following the formation of the aglycone, glycosylation, the attachment of sugar units, occurs, catalyzed by glycosyltransferases, leading to the formation of saponins (B1172615). Further modifications, such as acylation (addition of acetyl groups, as seen in this compound), can also take place. researchgate.net

While the precise OSC and subsequent glycosyltransferases and acyltransferases responsible specifically for the formation of this compound's unique triterpenoid aglycone (jujubogenin) and its specific glycosylation and acylation pattern are not explicitly detailed in the provided literature, the general framework of triterpenoid saponin biosynthesis via the MVA pathway and subsequent modifications is well-established in Ziziphus. researchgate.netnih.gov

Transcriptomic and Metabolomic Analysis of this compound-Producing Pathways in Ziziphus Species

Transcriptomic and metabolomic studies in Ziziphus species have provided valuable insights into the genes and metabolites involved in the biosynthesis of secondary compounds, including saponins and triterpenoids. These studies help to identify differentially expressed genes (DEGs) and differential metabolites (DEMs) under various conditions, shedding light on the regulation and activity of biosynthetic pathways.

For instance, transcriptomic analyses comparing wild and grafted Semen Ziziphi Spinosae (the dried seeds of Ziziphus jujuba var. spinosa) identified DEGs in the saponin biosynthesis pathway, including genes encoding enzymes like HMGR, MVK, MVD, and FPPS. nih.gov These enzymes are part of the upstream MVA pathway, essential for triterpenoid precursor synthesis. The study indicated that the expression levels of these genes correlated with the content of main chemical components like spinosin, jujuboside A, and jujuboside B, which are also saponins found in Ziziphus. nih.gov

Metabolomic studies have characterized a wide range of metabolites in Ziziphus leaves and fruits at different developmental stages and from various species. researchgate.netnih.govnih.govrjptonline.org These analyses have identified numerous triterpenoids and saponins, highlighting the metabolic diversity within the genus. While this compound itself is mentioned as a saponin identified in Z. jujuba leaves researchgate.netresearchgate.net, metabolomic studies often discuss broader categories of compounds or specific abundant saponins like jujubosides. nih.govfrontiersin.org

Integrated transcriptomic and metabolomic analyses have been employed to understand the metabolic networks and molecular mechanisms underlying the synthesis of secondary metabolites in Ziziphus. For example, such studies have investigated flavonoid and alkaloid biosynthesis, identifying key genes and metabolites in these pathways. nih.govplos.orgnih.gov While directly linking these integrated studies specifically to this compound biosynthesis is challenging without more targeted research, they demonstrate the power of these approaches in dissecting secondary metabolism in Ziziphus.

Data from transcriptomic studies can reveal the differential expression of genes potentially involved in this compound biosynthesis under different conditions. For example, a study on grafting in Ziziphus species identified DEGs related to secondary metabolism, including phenylpropanoid and flavonoid biosynthesis, pathways that can be interconnected with triterpenoid synthesis at the precursor level or through regulatory networks. mdpi.com

Genetic Regulation of Secondary Metabolite Biosynthesis Relevant to this compound Precursors

The biosynthesis of secondary metabolites in plants, including triterpenoid saponins like this compound, is under complex genetic control. Transcription factors (TFs) play a crucial role in regulating the expression of genes involved in these pathways. Studies in Ziziphus have begun to identify TFs that influence secondary metabolite accumulation.

For instance, MYB transcription factors have been implicated in regulating flavonoid biosynthesis in Ziziphus. nih.govfrontiersin.org While directly linking MYB TFs to this compound biosynthesis requires further research, it illustrates the presence of transcriptional regulatory mechanisms controlling secondary metabolism in Ziziphus.

Plant hormones also play a role in regulating secondary metabolite biosynthesis. Studies on jujube fruit ripening have shown that hormones like abscisic acid (ABA) and jasmonic acid (JA) are involved in the regulation of triterpenoid saponin synthesis and accumulation. mdpi.com JA, for example, can regulate the expression of key genes in terpenoid biosynthesis. mdpi.com This suggests that hormonal signaling pathways can influence the production of this compound precursors and potentially this compound itself.

Genetic studies, including genome assembly of species like Ziziphus jujuba var. spinosa, provide a foundation for identifying genes involved in saponin biosynthesis. frontiersin.org Analysis of these genomes can reveal gene clusters or specific genes homologous to those known to be involved in triterpenoid and saponin synthesis in other plant species, paving the way for targeted research on this compound.

Enzymatic Transformations in this compound Metabolism

The metabolism of this compound involves a series of enzymatic transformations, starting from the basic precursors derived from the MVA pathway. These transformations include the cyclization of 2,3-oxidosqualene to form the triterpenoid aglycone (jujubogenin in the case of this compound), glycosylation to attach sugar moieties, and acylation to add acetyl groups. researchgate.net

Enzymes of the MVA pathway, such as HMGR, MVK, MVD, and FPPS, are essential for providing the isopentenyl pyrophosphate units that are condensed to form squalene. researchgate.netnih.govnih.gov Squalene synthase (SQS) and squalene epoxidase (SQE) then catalyze the formation of 2,3-oxidosqualene. nih.gov The subsequent cyclization to the specific triterpene aglycone is catalyzed by oxidosqualene cyclases (OSCs). nih.gov The diversity of triterpene structures in Ziziphus suggests the presence of multiple OSCs with different specificities.

Glycosylation, a crucial step in saponin formation, is carried out by glycosyltransferases (GTs). These enzymes attach sugar molecules (such as rhamnosyl and arabinopyranosyl units in this compound) to specific positions on the triterpenoid aglycone. researchgate.net The sequence and type of sugar attachment are determined by the specificity of the GTs involved.

Acylation, the addition of acetyl groups, is another enzymatic modification observed in this compound. researchgate.net This reaction is catalyzed by acyltransferases. These enzymes transfer an acyl group (an acetyl group in this case) from an activated donor molecule to a specific hydroxyl group on the sugar chain or the aglycone.

While the specific enzymes responsible for each step in the biosynthesis of this compound from 2,3-oxidosqualene, including the specific OSC for jujubogenin (B1254797) and the precise GTs and acyltransferases, require further investigation, the general classes of enzymes involved in these transformations within the triterpenoid saponin pathway in Ziziphus have been identified through genomic, transcriptomic, and metabolomic studies.

Molecular and Cellular Mechanisms of Action of Ziziphin and Analogues

Modulation of Cellular Signaling Pathways by Ziziphin Analogues

Studies on extracts and isolated compounds from Ziziphus species have demonstrated their capacity to modulate several critical cellular signaling cascades, impacting processes such as cell proliferation, differentiation, and survival.

Investigation of PI3K/Akt Pathway Interactions

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism. Research indicates that compounds from Ziziphus can interact with this pathway. For instance, leaf extract of Ziziphus jujuba and its constituents, such as apigenin, betulinic acid, and maslinic acid, have been shown to inhibit adipogenesis, a process regulated by PI3K/Akt signaling. These compounds hampered adipocyte differentiation through the inhibition of the PI3K/Akt pathway in human adipocytes nih.govwikipedia.orgfrontiersin.org.

Further studies on jujuboside B, another triterpenoid (B12794562) found in Ziziphus, have revealed its ability to block the PI3K/Akt pathway. This mechanism has been implicated in the anti-cancer effects of jujuboside B observed in breast cancer and colon cancer cell lines fishersci.se.

CompoundSource SpeciesEffect on PI3K/Akt PathwayBiological ContextSource
ApigeninZiziphus jujubaInhibitionAdipogenesis nih.govwikipedia.orgfrontiersin.org
Betulinic acidZiziphus jujubaInhibitionAdipogenesis nih.govwikipedia.orgfrontiersin.org
Maslinic acidZiziphus jujubaInhibitionAdipogenesis nih.govwikipedia.orgfrontiersin.org
Jujuboside BZiziphus speciesBlockingCancer (Breast, Colon) fishersci.se

Analysis of MAPK/ERK Signaling Pathway Modulation

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is involved in regulating cell proliferation, differentiation, and survival, and is often dysregulated in diseases like cancer. Several compounds from Ziziphus have been reported to modulate this pathway. Jujuboside B has been shown to block the MAPK/ERK pathway in breast cancer cells fishersci.se. Extracts from Ziziphus spina-christi have been found to repress the activity of p38 MAPK in HER2-positive breast cancer cells researchgate.netguidetopharmacology.org. Additionally, extract from Ziziphus nummularia has been reported to downregulate ERK1/2 fishersci.ca. Polyphenols from Ziziphus lotus (B1177795) have been observed to decrease ERK1 and ERK2 activation in human T cells nih.gov. The MAPK pathway is also implicated in the immune regulation by polysaccharides from Ziziphus jujuba seeds lipidmaps.org.

Roles in P53 and STAT Signaling Cascade Regulation

The P53 and STAT signaling pathways play critical roles in cell cycle control, apoptosis, and immune responses, and their dysregulation is frequently associated with cancer development. Research on Ziziphus species indicates their influence on these pathways. Extracts and compounds from Ziziphus species have been reported to regulate the p53 pathway and the STAT3 pathway in the context of cancer wikipedia.orgwikipedia.orgwikipedia.org. Specifically, Ziziphus mauritiana extract has been shown to influence TP53 and STAT3 in triple-negative breast cancer (TNBC) cells researchgate.net. Furthermore, extract from Ziziphus nummularia stem has been demonstrated to inhibit breast cancer cell proliferation through TP53 regulating kinase-mediated p53 activation guidetomalariapharmacology.org.

Interaction with Specific Biological Targets and Receptors (e.g., taste receptors, enzymes, protein targets)

Beyond intracellular signaling, this compound and its analogues interact with specific biological molecules, including receptors and enzymes. This compound is well-documented for its specific interaction with sweet taste receptors in humans, leading to the suppression of the sweet taste sensation researchgate.netnih.gov. This taste-modifying property is a direct result of its binding to these receptors.

In addition to taste receptors, this compound has been shown to modulate calcium signaling in human taste bud cells frontiersin.orguni.lu. This effect may involve the Takeda-G-protein-receptor-5 (TGR5), suggesting a potential role in modulating fat taste perception frontiersin.orguni.lu.

Other compounds found in Ziziphus species interact with different enzyme targets. Cyclopeptide alkaloids isolated from Ziziphus oxyphylla, such as nummularine-R, nummularin-C, and hemsine-A, have demonstrated inhibitory activity against the α-glucosidase enzyme nih.gov. In silico studies have also suggested that compounds like rutin, present in Ziziphus mauritiana, may act as α-glucosidase inhibitors through molecular docking interactions labsolu.ca. Jujubosides, the main saponins (B1172615) in Ziziphus jujuba seeds, have been shown to modulate the expression of γ-amino-butyric acid A (GABAA) receptor subunits and regulate the serotonin (B10506) system, contributing to their anxiolytic effects cdutcm.edu.cncdutcm.edu.cn.

Influence on Cellular Homeostasis and Stress Responses

Cellular homeostasis, the maintenance of a stable internal environment within cells, is crucial for normal function. Various stress conditions can disrupt this balance. Research on Ziziphus species, particularly Ziziphus jujuba, has explored its influence on cellular responses to stress, such as heat stress. Transcriptome analysis of Ziziphus jujuba under heat stress has revealed changes in the expression of genes related to stress response, photosynthesis, and metabolism mdpi.comfishersci.cacdutcm.edu.cnuni.lu. These changes suggest that compounds within Ziziphus can play a role in helping cells cope with environmental stressors and maintain homeostasis mdpi.comfishersci.cacdutcm.edu.cn.

Angiogenesis and Apoptosis Pathway Regulation in Research Models

Angiogenesis (the formation of new blood vessels) and apoptosis (programmed cell death) are fundamental processes involved in development and disease, particularly in cancer progression and resolution. Extracts and compounds from Ziziphus species have been investigated for their ability to modulate these pathways in various research models.

Studies have shown that Ziziphus extracts and their constituents can induce apoptosis and reduce angiogenesis in cancer models wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net. For example, Ziziphus spina-christi extract has been reported to repress angiogenesis in a chorioallantoic membrane model and influence apoptotic markers like Bax and Bcl-2 researchgate.netguidetopharmacology.org. Triterpenic acids found in Ziziphus, including betulinic acid and ursolic acid, have been linked to the induction of apoptosis and inhibition of tumor growth fishersci.seuni.lucdutcm.edu.cn.

Furthermore, Ziziphus nummularia extract has been shown to decrease angiogenesis guidetomalariapharmacology.org. In a schistosomiasis model, Ziziphus leaf extract demonstrated anti-angiogenic and anti-fibrotic effects, which were associated with the inhibition of vascular endothelial growth factor (VEGF) and the modulation of apoptosis through signaling pathways like NF-κB and TNF-α nih.gov. Polysaccharides isolated from Ziziphus jujuba fruit have also been found to induce apoptosis researchgate.net. Additionally, supplementation with Ziziphus jujuba has been observed to affect the expression of pro- and anti-apoptotic proteins in neutrophils cdutcm.edu.cn.

Compound/ExtractSource SpeciesEffect on AngiogenesisEffect on ApoptosisResearch ModelSource
Ziziphus extracts/compoundsZiziphus speciesReductionInductionCancer models wikipedia.orgwikipedia.orgwikipedia.orgresearchgate.net
Ziziphus spina-christi extractZiziphus spina-christiRepressionModulation of markersHER2+ breast cancer cells, CAM researchgate.netguidetopharmacology.org
Betulinic acidZiziphus speciesNot specifiedInductionCancer models fishersci.seuni.lucdutcm.edu.cn
Ursolic acidZiziphus speciesNot specifiedInductionCancer models uni.lucdutcm.edu.cn
Ziziphus nummularia extractZiziphus nummulariaDecreaseNot specifiedPancreatic cancer cells guidetomalariapharmacology.org
Ziziphus leaf extractZiziphus speciesAnti-angiogenicApoptosis modulationSchistosomiasis model nih.gov
PolysaccharidesZiziphus jujubaNot specifiedInductionCancer cells researchgate.net
Ziziphus jujuba supplementationZiziphus jujubaNot specifiedAffects protein expressionNeutrophils cdutcm.edu.cn

Structure Activity Relationship Sar Studies of Ziziphin and Its Derivatives

Correlating Ziziphin Structural Motifs with Biological Activity Profiles

This compound's core structure is a triterpenoid (B12794562) saponin (B1150181) wikipedia.orgwikipedia.org. Triterpenoid saponins (B1172615) are characterized by a triterpene aglycone (a non-sugar component) linked to one or more sugar chains (glycones) guidetopharmacology.org. This amphipathic nature, possessing both hydrophobic (aglycone) and hydrophilic (glycone) regions, is fundamental to their surfactant properties and interactions with biological membranes, including taste receptor membranes wikipedia.orgguidetopharmacology.org.

The most prominent biological activity directly attributed to this compound is its anti-sweet effect, where it reduces the perceived sweetness of various sweeteners without affecting other taste modalities like bitterness, sourness, or saltiness nih.govwikipedia.orgnih.gov. While the precise structural features of this compound responsible for this effect are not fully elucidated in the provided texts, the triterpene glycoside structure is identified as the basis for this taste modification nih.govwikipedia.org. The arrangement and specific types of sugar units attached to the aglycone, as well as modifications on the aglycone itself (such as acetylation seen in this compound), are likely critical determinants of its interaction with sweet taste receptors nih.govwikipedia.org.

Beyond taste modification, extracts from Ziziphus species containing this compound and other compounds have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and wound healing effects wikipedia.orgnih.govphytomolecules.com. While this compound itself may contribute to some of these effects, these activities are often attributed to the synergistic action of multiple phytochemicals present in the extracts, including other triterpenes, saponins, flavonoids, and alkaloids phytomolecules.comfishersci.ca. For instance, antioxidant effects in Ziziphus extracts have been linked to the presence of phenolic compounds nih.gov.

Comparative SAR Analysis with this compound Analogues and Related Triterpene Saponin Glycosides

Comparing this compound's activity to that of its analogues and related triterpene saponin glycosides offers insights into the structural requirements for specific biological effects. This compound is noted to be the most anti-sweet among its known homologues found in Ziziphus jujuba nih.govwikipedia.org. However, its anti-sweet activity is reported to be less effective than gymnemic acid 1, another anti-sweet triterpene glycoside isolated from Gymnema sylvestre nih.govwikipedia.org. This comparison highlights that while both are triterpene glycosides with anti-sweet properties, differences in their aglycone structures, glycosylation patterns, or esterifications likely account for the variation in potency. Gymnemic acids, including gymnemic acid I, are also triterpenoid glycosides with a complex structure involving a gymnemagenin (B129900) aglycone esterified with various organic acids and glycosylated wikipedia.orguni.lu.

SAR studies on other triterpenes and saponins from Ziziphus and other plant sources provide broader context. For example, studies on triterpenes from Ziziphus jujuba have correlated specific structural features with anti-inflammatory activity, particularly the inhibition of nitric oxide (NO) production japsonline.com. These studies suggest that the ursolic and oleanolic acid skeletons, p-coumaroyl group substitution, the presence of a six-membered A ring, and deoxygenation in the C ring can positively influence NO inhibitory activity, while reduction of the A ring C=O to OH can be a negative factor japsonline.com.

Comparative SAR analysis of triterpenoids like betulinic acid, methyl betulinate, and lupeol (B1675499) from Ziziphus mucronata has been conducted in the context of antiplasmodial activity wikidata.orgresearchgate.net. These studies investigate how modifications to the pentacyclic triterpene skeleton influence activity against Plasmodium falciparum wikidata.orgresearchgate.net.

Data from studies on related triterpenoid saponins indicate that both the aglycone and the sugar moieties contribute significantly to their biological activities, including anti-viral, adjuvant, hemolytic, and cytotoxic effects guidetopharmacology.orguni.lu. Variations in the type, number, and linkage of sugar units, as well as the structure and functional groups on the triterpene aglycone, can drastically alter the activity profile guidetopharmacology.orguni.lu.

Compound Source Plant Primary Reported Activity (in context) Key Structural Features Comparison to this compound's Anti-sweet Activity PubChem CID
This compound Ziziphus jujuba Anti-sweet (taste modification) Triterpene glycoside (dammarane type), acetylated sugars Reference compound, most anti-sweet homologue in Z. jujuba 441957
Gymnemic acid 1 Gymnema sylvestre Anti-sweet (taste modification) Triterpene glycoside (oleanane type), esterified aglycone, glycosylated More effective anti-sweet activity than this compound nih.govwikipedia.org 11953919
Betulinic Acid Ziziphus spp. Antiplasmodial, Anti-inflammatory Pentacyclic triterpene (lupane type), carboxylic acid, hydroxyl group Different activity profile 64971
Ursolic Acid Ziziphus spp. Anti-inflammatory, Antioxidant Pentacyclic triterpene (ursane type), carboxylic acid, hydroxyl group Different activity profile 64945
Oleanolic Acid Ziziphus spp. Anti-inflammatory, Antioxidant Pentacyclic triterpene (oleanane type), carboxylic acid, hydroxyl group Different activity profile 10494
Alphitolic Acid Ziziphus spp. Antimycobacterial Pentacyclic triterpene (lupane type), hydroxyl groups, carboxylic acid Different activity profile 12305768
Jujuboside A Ziziphus spp. Sedative, Hypnotic Triterpene glycoside (dammarane type) Different activity profile, found in Ziziphus seeds rsc.org 51346169
Jujuboside B Ziziphus spp. Sedative, Hypnotic Triterpene glycoside (dammarane type) Different activity profile, found in Ziziphus seeds rsc.org 24721031

Mechanistic Insights from Structure-Activity Correlations

Structure-activity correlations provide crucial insights into the potential mechanisms by which this compound and related compounds exert their effects. For this compound's anti-sweet activity, the mechanism is identified as taste modification, likely involving interaction with taste receptor membranes nih.gov. The amphipathic nature of triterpene saponin glycosides allows them to interact with cell membranes, and specific structural features are thought to enable binding to sweet taste receptors, thereby blocking the perception of sweetness guidetopharmacology.orgnih.gov. The faster dissociation of this compound from taste receptor membranes compared to gymnemic acids might explain its shorter duration of sweetness suppression nih.gov.

For other activities observed in Ziziphus extracts and related triterpenes, SAR studies have pointed towards specific molecular targets and pathways. For instance, the anti-inflammatory effects of some triterpenes from Ziziphus jujuba are mediated, at least in part, through the NF-κB signaling pathway japsonline.com. Specific structural motifs influence the ability of these compounds to suppress the phosphorylation of IκBα and NF-κB/p65, thereby downregulating the expression of inflammatory factors like iNOS, IL-6, and TNF-α japsonline.com.

Antioxidant activity of Ziziphus compounds, while often linked to phenolic compounds, can also be influenced by triterpene structures nih.govphytomolecules.comnih.gov. SAR studies on flavonoids from Ziziphus have explored the relationship between their structural characteristics and radical scavenging activity nih.gov. While not specific to this compound, this highlights how the presence and arrangement of hydroxyl groups and other functionalities on the core structure of polyphenolic compounds contribute to their antioxidant potential.

In the context of antiplasmodial activity of lupane-type triterpenoids from Ziziphus, molecular docking studies have been used to investigate their binding interactions with targets like Plasmodium falciparum HGXPRT wikidata.orgresearchgate.net. These in silico SAR studies help to identify key functional groups and structural arrangements that contribute to binding affinity and potential inhibitory effects wikidata.orgresearchgate.net.

Computational Chemistry and Molecular Modeling in Ziziphin Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, estimating the strength of the interaction through a scoring function, typically represented as binding energy in kcal/mol. This method is instrumental in identifying potential protein targets and understanding the molecular basis of a compound's activity.

In studies involving major saponins (B1172615) from Ziziphus jujuba, molecular docking has been employed to explore their binding affinities with various protein targets. For instance, Jujuboside B has been investigated for its potential in managing cardiovascular diseases by docking it against several relevant proteins. The simulations revealed that Jujuboside B exhibits strong binding affinity for multiple targets, with a particularly low binding energy for the angiotensin-converting enzyme (ACE), suggesting a potent interaction rjptonline.org.

Key findings from these docking studies include the identification of specific amino acid residues within the protein's active site that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the saponin (B1150181). These interactions are fundamental to the stability of the ligand-protein complex and are essential for initiating a biological response.

CompoundProtein TargetPDB IDBinding Energy (kcal/mol)Interacting Residues
Jujuboside BAngiotensin-Converting Enzyme (ACE)1O8A-11.2His353, Ala354, His513, Tyr523
Jujuboside BNeprilysin5JMY-10.4His583, His587, Val691, Phe715
Jujuboside BCOX-24DLI-10.9Arg120, Tyr355, Val523, Ser530

Molecular Dynamics Simulations of Ziziphin-Protein Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. By simulating the movements of atoms and molecules, MD studies can assess the stability of the ligand-protein complex and characterize the conformational changes that may occur upon binding. This technique is crucial for validating the results of molecular docking and gaining a deeper understanding of the interaction dynamics phytojournal.comyoutube.comresearchgate.netnih.gov.

The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation period. A stable RMSD plot, which plateaus over time, indicates that the complex has reached equilibrium and remains stable. Another important parameter is the Root Mean Square Fluctuation (RMSF), which measures the fluctuation of individual amino acid residues. Higher RMSF values in specific regions of the protein can indicate flexibility or conformational changes upon ligand binding github.ioresearchgate.netub.eduresearchgate.net.

In studies on triterpenoid (B12794562) saponins, MD simulations lasting for nanoseconds have been used to confirm the stability of the docked complexes. These simulations have shown that the key interactions identified in docking studies, such as hydrogen bonds, are maintained throughout the simulation, confirming the stability of the saponin within the protein's binding pocket researchgate.net.

ComplexSimulation TimeAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Stability Findings
Saponin-KRAS Complex100 ns~2.5~1.8The complex remained stable with minimal fluctuations after an initial equilibration period. Key hydrogen bonds were maintained throughout the simulation.
Saponin-Mpro Complex200 ns~3.0~2.2The ligand showed stable binding within the active site, with flexible loop regions of the protein showing higher RMSF values.

In Silico Prediction of Biological Activity and ADME Properties (Excluding Human-Specific Data)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. In silico tools like SwissADME and pkCSM are widely used to predict these properties based on the chemical structure of a compound, helping to identify potential liabilities before extensive experimental testing nih.govswissadme.chprismbiolab.comnih.govnih.gov.

For saponins like jujubosides, these predictions are particularly important due to their large molecular weight and number of rotatable bonds, which can affect their oral bioavailability. Predictions for Jujuboside A and B suggest that while they have high water solubility, their large size may lead to poor passive gastrointestinal absorption. However, some studies indicate that the low bioavailability of Jujuboside A is primarily due to metabolic processes rather than poor absorption. The predictions often assess compliance with drug-likeness rules, such as Lipinski's Rule of Five, which provides a general guideline for the oral bioavailability of a compound.

PropertyJujuboside AJujuboside BOptimal Range for Oral Bioavailability
Molecular Weight (g/mol)1205.41045.2< 500
LogP (Octanol/Water Partition Coeff.)-0.850.5< 5
Hydrogen Bond Donors1513< 5
Hydrogen Bond Acceptors2621< 10
Molar Refractivity295.4258.740 - 130
Topological Polar Surface Area (Ų)425.1348.5< 140
Lipinski's Rule Violations430
GI Absorption (Predicted)LowLowHigh
BBB Permeant (Predicted)NoNoYes (for CNS drugs)

Data for Jujuboside A and B are predicted values from computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the activity of novel derivatives and guide the design of more potent compounds prismbiolab.com.

While specific QSAR studies on this compound derivatives are scarce, research on other triterpenoid saponins has demonstrated the utility of this approach. In these studies, various molecular descriptors, such as electronic, steric, and lipophilic properties, are correlated with a specific biological activity (e.g., nematicidal or anticancer activity).

For example, a QSAR study on triterpenoid saponin analogues with nematicidal activity found a strong correlation between the octanol/water partition coefficient (slogP) and activity, indicating that lipophilicity is a crucial factor for this biological effect. The developed model showed good predictive power, with a high correlation coefficient (r²) github.io. Another study on triterpenoid saponins as Kirsten rat sarcoma (KRAS) inhibitors developed robust 3D-QSAR models (CoMFA and CoMSIA) that successfully predicted the activity of new compounds researchgate.net.

Activity ModeledQSAR Model TypeKey Descriptor(s)Statistical Parameters
Nematicidal Activity2D-QSAR (MLR)slogPr² = 0.8684, q² = 0.8207
KRAS Inhibition3D-QSAR (CoMFA/CoMSIA)Steric and Electrostatic FieldsQ² = 0.85, R²pred = 0.75
Antioxidant Activity2D-QSAR (Monte Carlo)SMILES-based descriptorsR² (validation set) > 0.80

MLR: Multiple Linear Regression; CoMFA: Comparative Molecular Field Analysis; CoMSIA: Comparative Molecular Similarity Indices Analysis; r²: Correlation coefficient; q²: Cross-validated correlation coefficient; R²pred: Predictive ability for the external test set.

Biological Activity Profiling of Ziziphin in Preclinical Research Models

In Vitro Cellular Studies of Ziziphin Bioactivity

Antioxidant and Radical Scavenging Capabilities in Cell-Free Systems

There is a lack of available scientific studies that have specifically evaluated the antioxidant and radical scavenging capabilities of the isolated compound this compound in cell-free systems. While numerous studies have demonstrated the potent antioxidant effects of Ziziphus extracts, these findings cannot be directly extrapolated to this compound itself without further research on the purified compound.

Anti-inflammatory Effects on Cultured Cells

Currently, there are no specific studies in the available scientific literature that have investigated the anti-inflammatory effects of isolated this compound on cultured cells. Research into the anti-inflammatory properties of the Ziziphus genus has been conducted using various extracts, which contain a multitude of compounds. The specific contribution of this compound to these effects remains to be determined through studies on the isolated molecule.

Modulation of Cellular Proliferation and Apoptosis in Cancer Cell Lines (In Vitro)

The scientific literature does not currently contain studies that have specifically examined the ability of the isolated compound this compound to modulate cellular proliferation and apoptosis in cancer cell lines. While various extracts from Ziziphus species have shown promising anticancer activities in vitro, research isolating and testing the effects of this compound is required to understand its specific role in these processes.

Antimicrobial Efficacy against Pathogenic Microorganisms (In Vitro)

There is a notable absence of research in the current scientific literature on the antimicrobial efficacy of the isolated compound this compound against pathogenic microorganisms. The antimicrobial properties reported in numerous studies have been attributed to various extracts of the Ziziphus plant, and the specific activity of this compound has not yet been elucidated.

Enzyme Inhibition Studies (e.g., acetylcholinesterase, alpha amylase, glucosidase, tyrosinase)

Specific data on the inhibitory effects of the isolated compound this compound on enzymes such as acetylcholinesterase, alpha-amylase, alpha-glucosidase, and tyrosinase are not available in the current body of scientific research. While extracts of Ziziphus have been shown to inhibit these enzymes, the activity of purified this compound has not been individually assessed.

In Vivo Studies in Non-Human Research Models

A comprehensive review of the scientific literature reveals a lack of in vivo studies conducted on the isolated compound this compound in non-human research models. The biological activities of Ziziphus species in animal models have been investigated using various extracts, and as such, the in vivo effects of purified this compound remain unknown. Further preclinical research is necessary to determine the physiological effects and potential therapeutic applications of this compound in a whole-organism context.

Hepato-protective Investigations in Animal Models

Extracts from the Ziziphus genus have demonstrated notable hepato-protective effects in various animal models of liver injury. These studies primarily focus on the extracts' ability to mitigate damage caused by chemical hepatotoxins, largely attributed to their antioxidant and anti-inflammatory properties.

In a key study utilizing a rat model, an aqueous leaf extract of Ziziphus jujuba showed a potent protective action against liver damage induced by paracetamol. nih.gov Pre-treatment with the extract significantly improved the levels of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase, and peroxidase, which were otherwise depleted by paracetamol toxicity. nih.gov Similarly, research on Ziziphus oxyphylla in a rat model of paracetamol-induced hepatotoxicity found that a methanol (B129727) extract restored elevated liver biochemical markers and antioxidant enzyme levels. researchgate.net

Another common model involves liver injury induced by carbon tetrachloride (CCl4) in mice and rats. Research has shown that root extracts of Ziziphus oxyphylla protect against CCl4-induced toxicity by preserving the antioxidant defense system and exhibiting membrane-stabilizing activity. researchgate.net This protective effect is thought to be mediated by pentacyclic triterpenes present in the extract. researchgate.net Flavonoids isolated from Ziziphus jujuba have also been shown to protect against acetaminophen-induced liver injury in mice by activating the Nrf2 antioxidant pathway and reducing inflammation via inhibition of NF-κB. nih.gov Furthermore, studies on Ziziphus mauritiana and Ziziphus oenoplia against CCl4 and anti-tubercular drug-induced hepatotoxicity, respectively, have confirmed the hepato-protective potential of these extracts, showing restoration of liver architecture and normalization of serum enzyme markers. nih.gov

Table 1: Summary of Hepato-protective Investigations in Animal Models

Animal Model Inducing Agent Ziziphus Species/Extract Key Findings
Rats Paracetamol Z. jujuba (Aqueous leaf extract) Improved levels of glutathione, SOD, catalase, and peroxidase. nih.gov
BALB/c Mice Acetaminophen (APAP) Z. jujuba cv. Jinsixiaozao (Flavonoids) Decreased serum ALT, AST, ALP, and total bilirubin; Enhanced SOD and GSH-Px activities; Activated Nrf2 pathway. nih.gov
BALB/c Mice Carbon Tetrachloride (CCl4) Z. oxyphylla (Root extracts) Increased activities of CAT and SOD; Decreased MDA levels, signifying reduced oxidative stress. researchgate.net
Wistar Rats Isoniazid + Rifampicin Z. oenoplia (Ethanolic root extract) Restored elevated serum levels of SGOT, SGPT, ALP, and bilirubin towards normal. nih.gov
Sprague-Dawley Rats Dimethoate Z. mucronata (Methanol fruit extract) Prevented dimethoate toxicity by maintaining normal levels of GSH, vitamin C, vitamin E, SOD, and catalase. nih.gov

Anti-adipogenic Effects in Animal Models

Preclinical research indicates that extracts from the Ziziphus genus may play a role in mitigating obesity and related metabolic alterations. These effects have been investigated in animal models of diet-induced obesity, where the extracts have been shown to influence body weight, lipid metabolism, and glucose tolerance.

Another study using an alcoholic extract of Ziziphus jujuba leaves in rats with obesity induced by either a cafeteria diet or an atherogenic diet reported significant anti-obese properties. The extract led to a notable reduction in body weight, daily food intake, and the weights of internal organs and fat pads. researchgate.net Furthermore, it significantly lowered serum glucose and lipid levels in the treated rats, with an efficacy comparable to the standard anti-obesity drug, sibutramine. researchgate.net The anti-adipogenic effects observed in these studies are often attributed to the rich content of saponins (B1172615) and flavonoids in the extracts, which are known to influence lipid metabolism and adipocyte differentiation. unich.itunich.it

Table 2: Summary of Anti-adipogenic Effects in Animal Models

Animal Model Diet Model Ziziphus Species/Extract Key Findings
C57BL/6j Mice High-Fat Diet (HFD) Z. lotus (B1177795) (Fruit powder and aqueous extract) Improved glucose tolerance, dyslipidemia, and fatty liver disease. nih.govsemanticscholar.org
Albino Rats Cafeteria Diet / Atherogenic Diet Z. jujuba (Alcoholic leaf extract) Significant reduction in body weight, food intake, serum glucose, and lipid levels. researchgate.net
High-Fat Diet Mice High-Fat Diet (HFD) Saponin-rich extracts Saponin (B1150181) treatment has been shown to reverse obesity and reduce body weight and adipose fat deposits. jomped.org

Neuroprotective Research in Animal Models

The neuroprotective potential of Ziziphus extracts and their isolated saponins has been substantiated in several preclinical animal models. This research highlights their capacity to counteract cognitive deficits, oxidative stress, and neuronal damage associated with neurodegenerative conditions.

A prominent saponin, Jujuboside A, isolated from Semen Ziziphi Spinosae, has shown significant neuroprotective effects in a mouse model of dementia induced by amyloid-beta (Aβ) 1-42. Intracerebroventricular treatment with Jujuboside A mitigated learning and memory impairments, as demonstrated in Y-maze, active avoidance, and Morris water maze tests. researchgate.netnih.gov The compound also reduced the levels of Aβ 1-42 in the hippocampus, inhibited acetylcholinesterase (AChE) activity, and decreased oxidative stress markers like malondialdehyde (MDA). nih.gov

In a rat model of cognitive impairment induced by scopolamine, an aqueous extract of Ziziphus jujuba demonstrated potent anti-amnesic and neuroprotective effects. The extract reversed scopolamine-induced oxidative stress, inflammation, and apoptosis in the hippocampus and prefrontal cortex. researchgate.net Similarly, in a D-galactose-induced aging model in rats, the extract alleviated working memory impairment and restored neurochemical balance by reducing acetylcholinesterase activity and neuroinflammation. nih.gov Further studies on Ziziphus spina-christi in a rat model of transient global cerebral ischemia showed that the leaf extract exhibited neuroprotective activity by enhancing the antioxidant defense system and inhibiting oxidative stress in the brain. bdpsjournal.org These effects are largely attributed to the flavonoid and saponin content of the extracts. bdpsjournal.org

Table 3: Summary of Neuroprotective Research in Animal Models

Animal Model Injury/Disease Model Treatment Key Findings
Mice Aβ 1-42 Induced Dementia Jujuboside A Mitigated learning and memory impairment; Reduced Aβ 1-42 levels and AChE activity in the hippocampus. researchgate.netnih.gov
Rats Scopolamine-Induced Cognitive Impairment Z. jujuba (Aqueous extract) Reversed scopolamine-induced oxidative stress, inflammation, and apoptosis; Prevented neuronal loss in the hippocampus and prefrontal cortex. researchgate.net
Rats D-Galactose-Induced Aging Z. jujuba (Aqueous extract) Alleviated working memory impairment; Reduced acetylcholinesterase activity and neuroinflammation (TNF-α, IL-6). nih.gov
Rats Transient Global Cerebral Ischemia Z. spina-christi (Ethanol leaf extract) Increased antioxidant capacity and decreased serum MDA levels, indicating reduced oxidative stress. bdpsjournal.org
Mice Pentylenetetrazole (PTZ)-Induced Kindling Z. jujuba (Methanolic leaf extract) Reduced seizure scores and decreased oxidative stress injury in the brain. rjptonline.org

Analytical and Quantification Methodologies for Ziziphin in Research

Development of Quantitative Assays for Ziziphin in Biological Matrices (Research Scale)

Quantitative assays for this compound in biological matrices at a research scale are essential for studying its absorption, distribution, metabolism, and excretion (ADME), although specific details on this compound quantification in biological matrices were not extensively found in the search results. However, research on other compounds from Ziziphus species in biological contexts suggests the potential application of techniques like High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification. For instance, studies involving the analysis of compounds in biological samples often utilize LC-MS/MS due to its ability to handle complex matrices and provide high sensitivity and selectivity. While direct examples for this compound in biological matrices were not prominent, the principles and techniques applied to other phytochemicals in biological research would be relevant.

High-Performance Thin-Layer Chromatography (HPTLC) and Fingerprint Analysis for Quality Control in Research Extracts

High-Performance Thin-Layer Chromatography (HPTLC) is a valuable tool for the quality control and fingerprint analysis of Ziziphus extracts in research. HPTLC allows for the separation and visualization of multiple components within an extract, creating a unique chromatographic profile or "fingerprint" that can be used for identification and to assess consistency between different batches of extracts. Studies on Ziziphus mauritiana have utilized HPTLC for the separation of phytochemical constituents and for establishing fingerprints for quality control and standardization of extracts. wisdomlib.orgwisdomlib.org This method can reveal distinct peaks at different wavelengths, indicating the presence of various compounds. wisdomlib.org For example, HPTLC analysis of Ziziphus mauritiana fruit extracts using a mobile phase system of methanol (B129727), toluene, and ethyl acetate (B1210297) has been reported. wisdomlib.org After derivatization, chromatograms can display multiple resolved peaks, providing a detailed fingerprint for qualitative analysis and quality assessment. wisdomlib.org

An example of HPTLC parameters used for Ziziphus extracts includes separation on silica (B1680970) gel plates with a mobile phase consisting of toluene, ethyl acetate, and formic acid (5:4:1 v/v/v). ukaazpublications.com Visualization can be performed under UV light at different wavelengths, such as 254 nm and 366 nm, and by using staining reagents. ukaazpublications.comuitm.edu.my The retention factor (Rf) values obtained from HPTLC can be used to identify compounds by comparison with standards. ukaazpublications.com

Table 1: Example HPTLC Parameters for Ziziphus Extracts

ParameterDetail
Stationary PhaseSilica gel 60F₂₅₄ plates
Mobile PhaseToluene: Ethyl acetate: Formic acid
Mobile Phase Ratio5:4:1 (v/v/v)
Chamber Saturation20 minutes
Detection Wavelength254 nm, 366 nm (UV light)
VisualizationUV light, Staining reagents (e.g., 10% H₂SO₄) ukaazpublications.comuitm.edu.my

Advanced Spectroscopic Methods for this compound Quantification (e.g., FTIR, UV-Vis)

Advanced spectroscopic methods such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy can be employed for the characterization and potentially the quantification of this compound, although their primary use in the provided search results is often for the analysis of other compounds within Ziziphus extracts or for material characterization.

UV-Vis spectroscopy is useful for detecting compounds that absorb light in the UV-Vis region. While specific data for this compound's UV-Vis spectrum were not detailed, studies on Ziziphus extracts and related compounds utilize UV-Vis for analysis and characterization. mdpi.comresearchgate.net For instance, UV-Vis spectroscopy has been used to characterize nanoparticles synthesized using Ziziphus spina-christi leaf extract, showing absorption peaks related to the synthesized materials. researchgate.net

FTIR spectroscopy provides information about the functional groups present in a compound. Analysis of Ziziphus extracts using FTIR can help identify the presence of various classes of compounds based on their characteristic absorption bands. pcbiochemres.comrjpbcs.com For example, FTIR analysis of Ziziphus extracts has revealed the presence of functional groups such as hydroxyl, carbonyl, and aromatic rings. pcbiochemres.com While direct quantification of this compound solely by FTIR might be challenging in complex mixtures, FTIR can be used in conjunction with other techniques for identification and to confirm the presence of specific functional groups associated with this compound. Studies on other compounds like betulinic acid from Ziziphus jujuba have used FTIR to confirm the identity of the extracted compound by comparing its spectrum to a standard. rjpbcs.com

Table 2: Examples of Functional Groups and FTIR Absorption Bands in Ziziphus Extracts

Functional GroupCharacteristic FTIR Absorption Band (cm⁻¹)Source Context
Hydroxyl (O-H)~3300-3400Ziziphus spina Christi fruit pulp oil extract pcbiochemres.com
Carbonyl (C=O)~1700-1750Ziziphus spina Christi fruit pulp oil extract pcbiochemres.com
Alkenes (C=C)~1600-1680Ziziphus spina Christi fruit pulp oil extract pcbiochemres.com
Aromatic Rings~1500, ~1600Ziziphus spina Christi fruit pulp oil extract pcbiochemres.com

Integration of Omics Data for Comprehensive this compound Profiling

The integration of omics data, such as transcriptomics, proteomics, and metabolomics, offers a comprehensive approach to understanding the biological systems related to this compound production and its effects. While specific studies directly integrating omics data for this compound profiling were not explicitly found, research on Ziziphus jujuba has extensively utilized multi-omics approaches to study various biological traits, including the synthesis of functional components like triterpenoids and saponins (B1172615), the class of compounds to which this compound belongs. mdpi.comnih.gov

Multi-omics integration can provide insights into the genes, proteins, and metabolic pathways involved in the biosynthesis of this compound within the Ziziphus plant. mdpi.comfrontiersin.org By correlating transcriptomic data (gene expression), proteomic data (protein abundance), and metabolomic data (metabolite levels), researchers can gain a holistic view of the biological processes influencing this compound production. mdpi.comfrontiersin.org This integrated approach can help identify key enzymes and regulatory elements involved in the biosynthetic pathway, potentially leading to strategies for enhancing this compound yield in plant extracts for research purposes. mdpi.com Studies in Ziziphus jujuba have used integrated metabolomics and transcriptomics to identify candidate genes for terpene synthesis. mdpi.com Although these studies focus on the broader class of triterpenoids, the methodologies are directly applicable to investigating the biosynthesis of specific triterpene glycosides like this compound. The integration of different omics datasets allows for a more complete understanding of complex biological phenotypes and can reveal relationships between molecular components that might not be apparent from single-omics analyses. frontiersin.orgplos.org

Future Research Directions and Unexplored Avenues in Ziziphin Chemical Biology

Directed Biosynthesis and Metabolic Engineering of Ziziphin

The biosynthesis of triterpenoids like this compound in plants is a complex process involving multiple enzymatic steps, primarily originating from the mevalonate (B85504) (MVA) pathway nih.govnih.gov. Understanding the specific genes and enzymes involved in the biosynthesis of this compound and its glycosylation patterns is crucial for directed biosynthesis and metabolic engineering efforts. While studies have explored the biosynthesis of other triterpenoids and secondary metabolites in Ziziphus species, including pentacyclic triterpenoids and anthocyanins, the detailed pathway for this compound remains to be fully elucidated nih.govsciopen.commdpi.comnih.gov.

Future research can focus on identifying the specific triterpene synthase responsible for the core this compound scaffold and the glycosyltransferases that attach the sugar moieties. Transcriptomic and metabolomic analyses at different developmental stages and in various tissues of Ziziphus jujuba could help pinpoint candidate genes involved in this compound biosynthesis nih.gov. Techniques such as weighted gene co-expression network analysis (WGCNA) have been applied to identify genes related to secondary metabolite biosynthesis in jujube and could be similarly utilized for this compound sciopen.com.

Metabolic engineering strategies could then be employed to enhance this compound production in Ziziphus jujuba or to engineer its biosynthesis in heterologous hosts like yeast or Nicotiana benthamiana. This could involve overexpression of key biosynthetic genes, downregulation of competing pathways, or precursor feeding. Advances in synthetic biology tools offer promising avenues for constructing microbial cell factories for sustainable production of complex natural products like triterpene glycosides.

Rational Design and Synthesis of Novel this compound Analogues

The unique taste-modifying activity of this compound stems from its specific chemical structure, particularly the triterpene aglycone and the attached glycosyl units wikipedia.org. Rational design and synthesis of novel this compound analogues can provide valuable insights into the structure-activity relationships governing its interaction with taste receptors and potentially lead to compounds with modified or enhanced properties.

Computational approaches, such as molecular docking and dynamics simulations, can be used to model the interaction of this compound with taste receptor proteins, such as the sweet taste receptor TAS1R2/TAS1R3, although the precise binding site for anti-sweet compounds like this compound is not as well-characterized as that for sweet compounds. These models can guide the design of analogues with specific structural modifications aimed at improving binding affinity or altering the nature of the interaction.

Synthetic strategies can then be developed to synthesize these designed analogues. This could involve modifying the triterpene core, altering the type, number, or linkage of the sugar moieties, or introducing other functional groups. Techniques from medicinal chemistry and natural product synthesis, including click chemistry, could be applied to create libraries of this compound derivatives for biological evaluation frontiersin.org. While research exists on the synthesis and modification of other triterpenoids and natural products, specific efforts focused on the rational design and synthesis of this compound analogues for taste modification or other potential bioactivities appear to be an underexplored area dntb.gov.uaresearchgate.netacs.org.

Exploration of this compound's Role in Plant-Environment Interactions

Secondary metabolites in plants often play crucial roles in mediating interactions with their environment, including defense against herbivores and pathogens, attraction of pollinators, and adaptation to abiotic stresses. As a triterpene glycoside, this compound likely has ecological functions in Ziziphus jujuba. However, these roles are not well-documented.

Future research could investigate the concentration and localization of this compound in different parts of the Ziziphus jujuba plant and how these levels change in response to environmental factors such as herbivory, pathogen attack, or variations in light, water, and nutrients. Studies on plant-insect interactions in Ziziphus species have focused on other aspects like lac resin production and pollination, but the role of specific compounds like this compound in deterring herbivores or attracting beneficial insects remains to be explored researchgate.netfao.org.

Investigating the potential antimicrobial or antifungal properties of this compound could shed light on its role in plant defense. Furthermore, its presence in different Ziziphus species and its variation across different genotypes could provide clues about its evolutionary and ecological significance. Research into plant-microbe interactions in Ziziphus, including endophytic bacteria and fungi, could also reveal whether this compound plays a role in these symbiotic or antagonistic relationships saveplants.orgsaveplants.orgnih.gov.

Advanced Delivery Systems for this compound in Research Models

Investigating the biological activities of this compound in research models requires effective delivery methods. Given its complex structure and potential limitations in solubility and bioavailability, the development of advanced delivery systems is a relevant area for future research in chemical biology.

While the current focus in the provided context is on chemical biology research models rather than therapeutic applications, efficient delivery is still important for accurate in vitro and in vivo studies. For instance, studies on other natural products and saponins (B1172615) have explored delivery systems like nanophytosomes and other nanoparticle-based carriers to improve solubility, stability, and cellular uptake acs.org.

Future work could explore encapsulating this compound in liposomes, nanoparticles, or other controlled-release systems to enhance its delivery to target sites in cellular assays or animal models. This is particularly relevant if research expands beyond taste modification to explore other potential bioactivities. Evaluating the efficacy of these delivery systems in improving the bioavailability and sustained release of this compound in relevant biological systems is crucial for advancing research in this area. Research on the mucoadhesive properties of mucilage from Ziziphus seeds highlights the potential for developing delivery systems based on components from the same plant, although this is distinct from this compound itself researchgate.net.

Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Mechanism Elucidation

AI/ML algorithms can be trained on existing data related to triterpene glycosides, taste receptor interactions, and plant secondary metabolism to predict potential this compound analogues with desired properties, such as enhanced anti-sweet activity or novel bioactivities. Machine learning methods, including deep learning, are being used in various aspects of drug discovery, from target identification to molecular docking and the prediction of ADMET properties nih.govresearchgate.netmdpi.com.

Furthermore, AI/ML can be used to analyze large-scale transcriptomic, metabolomic, and proteomic datasets generated from Ziziphus jujuba to identify potential genes involved in this compound biosynthesis, regulatory networks, and proteins that interact with this compound. This can aid in the elucidation of its mechanism of action at a molecular level. AI has also been applied to image analysis for quality control of Ziziphus jujuba fruits, demonstrating its potential in plant science research related to this genus mdpi.commdpi.com. Applying similar approaches to analyze microscopy data related to this compound's cellular localization or effects could be beneficial.

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying ziziphin's sweet-taste suppression mechanism, and what methodological considerations are critical?

  • Answer: Rodent models (rats/hamsters) and insect models (Phormia regina flies) are widely used to assess this compound's transient sweetness inhibition. Key considerations include:

  • Control groups : Testing responses to multiple sweeteners (e.g., sucrose, aspartame) and non-sweet stimuli (e.g., quinine for bitterness) to confirm specificity .
  • Dosage calibration : this compound’s efficacy varies with concentration; electrophysiological recordings of labellar chemoreceptor firing rates in flies can quantify suppression magnitude (e.g., 60% reduction at 1 min post-treatment) .
  • Recovery time : Monitoring taste restoration (e.g., 10–30 min in rodents vs. 7 min in flies) to compare species-specific receptor dissociation kinetics .

Q. How is this compound structurally characterized, and what analytical techniques validate its purity and identity?

  • Answer: this compound, a triterpenoid saponin, requires multi-step isolation (e.g., ethanol extraction followed by HPLC). Structural confirmation involves:

  • Spectroscopy : NMR (¹H, ¹³C) and MS for acyl group identification, critical for its enhanced antisweet activity compared to non-acylated analogs .
  • Chromatography : TLC/HPLC to assess purity, with comparisons to reference standards from Ziziphus jujuba leaves .
  • Functional assays : Sweetness inhibition bioassays using human taste receptor cells (hT1R2/hT1R3) to correlate structure with activity .

Q. What are the primary challenges in isolating this compound from Ziziphus jujuba, and how can yield be optimized?

  • Answer: Challenges include low natural abundance and co-extraction of structurally similar saponins (e.g., jujubosides). Optimization strategies:

  • Seasonal variation : Harvest leaves during peak biosynthesis phases (e.g., late summer) .
  • Extraction solvents : Ethanol-water mixtures (70–80% ethanol) maximize solubility while minimizing polysaccharide contamination .
  • Purification : Reverse-phase chromatography with C18 columns to separate this compound from jujubasaponins II/III .

Advanced Research Questions

Q. How does this compound’s receptor-binding kinetics differ from gymnemic acids, and what methodological approaches elucidate these differences?

  • Answer: this compound dissociates faster from sweet receptors than gymnemic acids, leading to shorter taste suppression. Key methodologies:

  • Kinetic assays : Surface plasmon resonance (SPR) to measure binding/dissociation rates of this compound vs. gymnemic acids to hT1R2/hT1R3 heterodimers .
  • Molecular dynamics simulations : Modeling receptor-ligand interactions to identify residues critical for this compound’s transient binding .
  • In vivo recovery studies : Comparing taste restoration times in humans (via gustatory electrophysiology) and rodents .

Q. What contradictions exist in reported data on this compound’s efficacy across species, and how can they be resolved?

  • Answer: Discrepancies include variable suppression magnitudes (e.g., 60% in flies vs. 40–50% in hamsters) and differential recovery times. Resolution strategies:

  • Standardized protocols : Uniform dosing (µg/g body weight) and taste stimulus concentrations (e.g., 0.1M sucrose) .
  • Cross-species receptor analysis : Expressing human T1R2/T1R3 in murine models to isolate species-specific effects .
  • Meta-analysis : Aggregating data from studies using consistent methodologies (e.g., two-bottle preference tests in rodents) .

Q. What novel experimental designs could address gaps in understanding this compound’s long-term metabolic effects?

  • Answer: Prior studies focus on acute taste modulation; long-term metabolic impacts (e.g., anti-obesity effects) remain underexplored. Proposed designs:

  • Chronic exposure models : Administering this compound via drinking water to diabetic mice over 12 weeks, monitoring glucose tolerance and adiposity .
  • Gut microbiome analysis : 16S rRNA sequencing to assess this compound’s impact on microbial communities linked to sweet taste regulation .
  • Behavioral assays : Measuring conditioned taste aversion to sweeteners post-ziziphin treatment to distinguish physiological vs. psychological effects .

Methodological Resources

  • Data Reproducibility : Document extraction protocols in supplemental materials, including solvent ratios, centrifugation parameters, and NMR spectra .
  • Conflict Resolution : Use ANOVA with post-hoc tests to address interspecies efficacy variations; report confidence intervals and effect sizes .
  • Ethical Compliance : Adhere to institutional guidelines for vertebrate/invertebrate studies, specifying anesthesia and euthanasia methods .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.